STING Pathway Agonism: Tetrahydronaphthalene-Sulfonamide vs. Structural Analogs
The tetrahydronaphthalene-sulfonamide compound CHEMBL5437805 (CAS 1386807-25-5) activates human STING in THP1-Blue ISG cells with an EC50 of 5,960 nM [1]. In contrast, the optimized STING agonist CHEMBL4438309, a more elaborated analog within the same target class, achieves an EC50 of <1 nM in human wild-type THP1-Dual cells [2]. This approximately 6,000-fold difference in potency illustrates that the tetrahydronaphthalene-sulfonamide C24H23FN2O4S compound serves as a moderate-potency STING probe suitable for target engagement studies, whereas higher-potency analogs would be required for applications demanding maximal pathway activation.
| Evidence Dimension | STING agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 5,960 nM (CHEMBL5437805, CAS 1386807-25-5) |
| Comparator Or Baseline | EC50 < 1 nM (CHEMBL4438309, optimized STING agonist) |
| Quantified Difference | Approximately 6,000-fold difference in potency |
| Conditions | Human THP1-Blue ISG cells, 24 h incubation, luciferase reporter assay (target); human wild-type THP1-Dual cells, ISRE reporter, 24 h incubation (comparator) |
Why This Matters
This potency differential allows researchers to select the appropriate compound grade for their experimental context: the tetrahydronaphthalene-sulfonamide for mechanistic studies requiring moderate STING activation versus more potent analogs for maximal pathway engagement.
- [1] ChEMBL Database. CHEMBL5437805 — Agonist activity at human STING in human THP1-Blue ISG cells. EC50 = 5,960 nM. European Bioinformatics Institute. View Source
- [2] ChEMBL Database. CHEMBL4438309 — Agonist activity at STING in human wild-type THP1-Dual cells. EC50 < 1 nM. European Bioinformatics Institute. View Source
